3,4,5-Trimethoxybenzoic Acid-d9
Overview
Description
. This compound is characterized by the presence of three methoxy groups attached to a benzoic acid core, with deuterium atoms replacing the hydrogen atoms in the methoxy groups. It is primarily used as a stable isotope-labeled compound in various scientific research applications .
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzoic Acid-d9 is a labeled metabolite of Trimebutine . Trimebutine is known to interact with calcium channels and nicotinic acetylcholine receptors . These targets play a crucial role in regulating various physiological processes, including muscle contraction and neurotransmission.
Mode of Action
The compound interacts with its targets, primarily calcium channels and nicotinic acetylcholine receptors, in a noncompetitive manner . This interaction leads to changes in the function of these targets, potentially altering the physiological processes they regulate.
Result of Action
Based on its parent compound, trimebutine, it may have potential antihypertensive and local anesthetic activity .
Biochemical Analysis
Biochemical Properties
It is known that it is a metabolite of Trimebutine , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of Trimebutine
Cellular Effects
Given its role as a metabolite of Trimebutine , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
It is known to be a metabolite of Trimebutine , suggesting that it may interact with enzymes or cofactors involved in the metabolism of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzoic Acid-d9 typically involves the methylation of gallic acid using deuterated methylating agents. One common method involves dissolving gallic acid in water, adding liquid alkali, and then reacting it with deuterated dimethyl sulfate to achieve methylation . The reaction mixture is then hydrolyzed, acidified, and dehydrated to obtain crude crystals. These crystals are further purified through decolorization with activated carbon, followed by vacuum drying to yield high-purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxybenzoic Acid-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,5-Trimethoxybenzoic Acid-d9 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoic Acid-d9 can be compared with other similar compounds such as:
3,4,5-Trimethoxybenzoic Acid: The non-deuterated form, which has similar chemical properties but lacks the stable isotope labeling.
3,4,5-Trimethoxyphenylacetic Acid: A structurally related compound with an acetic acid group instead of a benzoic acid group.
Methyl 3,4,5-Trimethoxybenzoate: An ester derivative with different reactivity and applications.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications requiring precise tracking and quantification of molecular interactions .
Properties
IUPAC Name |
3,4,5-tris(trideuteriomethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSOFNCYXJUNBT-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481383 | |
Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84759-05-7 | |
Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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